molecular formula C5H10O B013828 4-Penten-1-OL CAS No. 821-09-0

4-Penten-1-OL

Cat. No. B013828
M. Wt: 86.13 g/mol
InChI Key: LQAVWYMTUMSFBE-UHFFFAOYSA-N
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Patent
US08658735B2

Procedure details

9-Borabicyclo[3.3.1]nonane (9-BBN) dissolved in 15 ml of tetrahydrofuran (manufactured by Aldrich Co.) was added to 300 mg (3.483 mmol) of 4-pentene-1-ol and allowed to react at 25° C. for 24 hours. Then, 4-bromopyridine hydrochloride (manufactured by Aldrich Co.) dissolved in water/dimethylformamide (DMF) at a ratio of 2:8, tetrakis(triphenylphosphine)palladium (manufactured by Aldrich Co.), and potassium carbonate (manufactured by Aldrich Co.) were added thereto in an equivalent ratio of 1:1.2:0.2 and allowed to react at 70° C. for 6 hours. Then, solvent was removed under reduced pressure, and the residual material was diluted with ethyl acetate and filtered with Celite. The material thus obtained was purified by column chromatography (column: silica (manufactured by Aldrich Co.), solvent: ethyl acetate/hexane) to obtain 203 mg of pyridinepentanol (yield rate: 48%). The reaction scheme is shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
C12BC(CCC1)CCC2.[CH2:10]([OH:15])[CH2:11][CH2:12][CH:13]=[CH2:14].Cl.Br[C:18]1[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=1>O1CCCC1.O.CN(C)C=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(=O)([O-])[O-].[K+].[K+]>[N:21]1[CH:22]=[CH:23][CH:18]=[CH:19][C:20]=1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][OH:15] |f:2.3,5.6,8.9.10,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CCCC(CCC1)B2
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
C(CCC=C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 25° C. for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to react at 70° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Then, solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residual material was diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered with Celite
CUSTOM
Type
CUSTOM
Details
The material thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (column: silica (manufactured by Aldrich Co.), solvent: ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 203 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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